molecular formula C16H17BrN2O4S B2898252 3-Bromo-4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2380085-08-3

3-Bromo-4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2898252
CAS No.: 2380085-08-3
M. Wt: 413.29
InChI Key: JCAMMWQNKBQONY-UHFFFAOYSA-N
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Description

3-Bromo-4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound with the molecular formula C16H17BrN2O4S and a molecular weight of 413.29 g/mol. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, a sulfonylpyrrolidinyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and bromination. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Bromo-4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybiphenyl
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide

Uniqueness

3-Bromo-4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-4-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-22-12-3-2-4-14(9-12)24(20,21)19-8-6-13(11-19)23-16-5-7-18-10-15(16)17/h2-5,7,9-10,13H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAMMWQNKBQONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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